Cas no 2172630-58-7 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 3,3-dimethylbutanoic acid moiety and a reactive 2-methylbut-2-enamido group, which enhance its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection compatibility, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained or branched architectures into peptide sequences, improving conformational control. Its stability and solubility in common organic solvents make it suitable for automated synthesis workflows. The product is ideal for researchers developing peptides with tailored structural or functional properties.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid structure
2172630-58-7 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid
CAS番号:2172630-58-7
MF:C26H30N2O5
メガワット:450.526807308197
CID:6029409
PubChem ID:165582297

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
    • EN300-1560956
    • 2172630-58-7
    • インチ: 1S/C26H30N2O5/c1-17(24(31)28-16-26(2,3)14-23(29)30)12-13-27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-12,22H,13-16H2,1-3H3,(H,27,32)(H,28,31)(H,29,30)/b17-12+
    • InChIKey: DRLYUUQAZNUWLS-SFQUDFHCSA-N
    • ほほえんだ: O(C(NC/C=C(\C)/C(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 725
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560956-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1560956-5.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
5g
$9769.0 2023-06-05
Enamine
EN300-1560956-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1560956-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1560956-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1560956-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1560956-0.25g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560956-10.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
10g
$14487.0 2023-06-05
Enamine
EN300-1560956-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1560956-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3,3-dimethylbutanoic acid
2172630-58-7
2500mg
$6602.0 2023-09-25

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic Acid (CAS No. 2172630-58-7)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid, identified by its CAS number 2172630-58-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in both academic and industrial settings.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include an α-amino acid derivative and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is particularly noteworthy as it is commonly employed in peptide synthesis to protect the amino group during coupling reactions. This protective mechanism ensures the stability and integrity of the peptide backbone during synthetic processes, which is crucial for the accurate assembly of complex biomolecules.

The presence of a 2-methylbut-2-enamido moiety in the molecule adds another layer of complexity, contributing to its unique chemical properties. This functional group is known for its ability to influence the solubility and reactivity of the compound, making it an attractive candidate for further functionalization and derivatization. Such modifications are often employed to enhance the biological activity or to tailor the pharmacokinetic properties of the molecule.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-4-(...)amino)-... moiety in this compound suggests potential applications in drug discovery, particularly in the areas of oncology and immunology. Studies have shown that similar compounds can interact with specific targets within cells, leading to altered cellular functions that may be therapeutically beneficial.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has been instrumental in facilitating the construction of this complex molecule. SPPS allows for the sequential addition of amino acids or other building blocks, with each step being carefully monitored and controlled.

One of the key challenges in working with such intricate molecules is their sensitivity to environmental conditions. Factors such as temperature, pH, and moisture can significantly impact their stability and reactivity. Therefore, researchers must employ stringent quality control measures to ensure that the compounds are handled under optimal conditions throughout their synthesis and characterization.

The pharmacological properties of 4-4-(...)amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid are currently under investigation by several research teams. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. These findings are particularly exciting as they could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, are being used to predict how this compound interacts with biological targets at the molecular level. These insights are invaluable for guiding experimental efforts and for designing more effective derivatives.

In conclusion, 4-4-(...)amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid (CAS No. 2172630-58-7) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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